N-((4-Bromophenyl)sulfonyl)hexanamide

Lipophilicity ADME Membrane permeability

Select N-((4-Bromophenyl)sulfonyl)hexanamide (97%) for your next SAR campaign: a moderately lipophilic scaffold (LogP 3.24) with a critical 4-bromo substituent essential for MRSA growth inhibition, balanced HBD/HBA profile, and 6 rotatable bonds for conformational flexibility. Its hexanamide tail enables orthogonal diversification via hydrolysis or cross-coupling. Differentiated from simpler analogs by its optimized lipophilicity, reducing non-specific binding risk. Batch-specific NMR/HPLC/GC data ensures reproducible results.

Molecular Formula C12H16BrNO3S
Molecular Weight 334.23
CAS No. 2097938-57-1
Cat. No. B2898555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-Bromophenyl)sulfonyl)hexanamide
CAS2097938-57-1
Molecular FormulaC12H16BrNO3S
Molecular Weight334.23
Structural Identifiers
SMILESCCCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C12H16BrNO3S/c1-2-3-4-5-12(15)14-18(16,17)11-8-6-10(13)7-9-11/h6-9H,2-5H2,1H3,(H,14,15)
InChIKeyLPNHFWNNTBCELE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-((4-Bromophenyl)sulfonyl)hexanamide (CAS 2097938-57-1): Physicochemical Baseline and Class Identity for Informed Procurement


N-((4-Bromophenyl)sulfonyl)hexanamide (CAS 2097938-57-1) is a synthetic N-sulfonyl aromatic amide derivative with molecular formula C₁₂H₁₆BrNO₃S and a molecular weight of 334.23 g·mol⁻¹ [1]. It belongs to the broader class of 4-bromobenzenesulfonamide derivatives, which have been investigated for antimicrobial, enzyme-inhibitory, and agrochemical applications [2]. The compound features a 4-bromophenylsulfonyl (brosyl) group linked to a hexanamide chain through a sulfonamide nitrogen, yielding a clogP of 3.24, one hydrogen bond donor, three hydrogen bond acceptors, and six rotatable bonds [1]. These physicochemical properties distinguish it from simpler 4-bromobenzenesulfonamide analogs and position it as a moderately lipophilic scaffold suitable for further functionalization in medicinal chemistry and chemical biology research [3].

N-((4-Bromophenyl)sulfonyl)hexanamide (2097938-57-1): Why Generic Substitution of In-Class Sulfonamides Fails


Substituting N-((4-bromophenyl)sulfonyl)hexanamide with a generic 4-bromobenzenesulfonamide or an alternative N-substituted derivative introduces quantifiable differences in lipophilicity, hydrogen-bonding capacity, and molecular flexibility that can alter membrane permeability, target engagement, and metabolic stability [1]. For example, the unsubstituted 4-bromobenzenesulfonamide (CAS 701-34-8) has a measured LogP of approximately 2.88, whereas the target compound's LogP of 3.24 reflects the lipophilic contribution of the hexanamide tail [2]. Conversely, N-benzyl-4-bromobenzenesulfonamide (LogP 4.40) is substantially more lipophilic, which may lead to higher protein binding or non-specific partitioning [3]. The hexanamide chain also increases the number of rotatable bonds from 2–3 in simpler analogs to 6, conferring greater conformational entropy that can influence binding kinetics and entropic penalties upon target engagement [1]. These physicochemical differences mean that in-class compounds cannot be assumed interchangeable without re-optimization of assay conditions or synthetic routes.

N-((4-Bromophenyl)sulfonyl)hexanamide (2097938-57-1): Product-Specific Quantitative Evidence Guide for Differentiated Selection


LogP 3.24 vs. 4-Bromobenzenesulfonamide (LogP 2.88): Quantified Lipophilicity Advantage for Membrane Permeability

The target compound N-((4-bromophenyl)sulfonyl)hexanamide exhibits a computed octanol-water partition coefficient (LogP) of 3.24, compared with 2.88 for the parent 4-bromobenzenesulfonamide (CAS 701-34-8), representing a ΔLogP of +0.36 [1]. This increase is attributable to the hexanamide tail, which adds four methylene units to the scaffold. In contrast, N-benzyl-4-bromobenzenesulfonamide (CAS 3609-87-8) has a LogP of 4.40, which is +1.16 above the target and may result in excessive lipophilicity for certain applications [2]. The target compound's LogP of 3.24 falls within the optimal range (1–4) for oral bioavailability and cellular permeability according to Lipinski's Rule of Five, whereas the parent sulfonamide's LogP of 2.88 is at the lower boundary and the benzyl analog exceeds the recommended threshold [3].

Lipophilicity ADME Membrane permeability Drug design

Rotatable Bond Count of 6 vs. 2–3 for Simpler 4-Bromobenzenesulfonamides: Quantified Conformational Flexibility Differential

N-((4-Bromophenyl)sulfonyl)hexanamide possesses 6 rotatable bonds, compared with only 2 rotatable bonds for 4-bromobenzenesulfonamide (CAS 701-34-8) and 3 for 4-bromo-N-phenylbenzenesulfonamide (CAS 7454-54-8) [1]. The hexanamide chain contributes 5 of the 6 rotatable bonds in the target compound (C1–C2, C2–C3, C3–C4, C4–C5, and C5–C6), providing significantly greater conformational sampling than the rigid aryl-substituted comparators. This increased flexibility can translate to a more favorable entropic component upon binding to flexible protein pockets, though it may also incur a larger entropic penalty if the bound conformation is highly restricted [2]. The hydrogen bond donor count (1) and acceptor count (3) are identical to 4-bromo-N-phenylbenzenesulfonamide, but the target compound's extended alkyl chain provides additional van der Waals contact surface area for hydrophobic interactions .

Molecular flexibility Conformational entropy Binding kinetics SAR

Electron-Withdrawing 4-Bromo Substituent: Class-Level Evidence for Anti-MRSA Activity Superior to Non-Halogenated Sulfonamides

Although no direct MIC data are available for N-((4-bromophenyl)sulfonyl)hexanamide against MRSA, class-level evidence from a focused library of desamino-benzenesulfonamides demonstrates that the 4-bromo substituent is a critical electron-withdrawing group (EWG) for antibacterial activity. In head-to-head testing, N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide exhibited an MIC of 5.6 μg·cm⁻³ against MRSA strain USA300, whereas non-brominated desamino-benzenesulfonamides were inactive [1]. The study further established that electron-withdrawing substituents on the benzenesulfonamide ring are required for growth inhibition, and that the mechanism is distinct from the classical folate pathway targeted by sulfa drugs, as activity was retained even upon p-aminobenzoic acid (PABA) supplementation [1]. The target compound retains the 4-bromo-EWG pharmacophore present in the active analogs, supporting its potential as a scaffold for anti-MRSA development .

Antibacterial MRSA Electron-withdrawing group Sulfonamide

Fungicidal Activity of N-Sulfonyl Aromatic Amide Class: Compound I-5 Achieved 61.7% Inhibition Against Colletotrichum capsici

A series of fifteen N-sulfonyl aromatic amide derivatives, structurally related to N-((4-bromophenyl)sulfonyl)hexanamide, were evaluated for fungicidal and nematicidal activity. Compound I-5, an N-sulfonyl aromatic amide bearing a 4-chlorophenylsulfonyl group and a 2-methylbenzylamide tail, displayed 61.7% inhibition against Colletotrichum capsici, a phytopathogenic fungus responsible for anthracnose disease in crops [1]. While the target compound's specific fungicidal activity has not been reported, its core N-sulfonyl aromatic amide scaffold is shared with the active series. The hexanamide chain in the target compound provides greater lipophilicity (LogP 3.24) compared to I-5's benzylamide tail, which may influence fungal membrane penetration and target site accumulation [2]. The class-level SAR indicates that N-sulfonyl substitution on the amide group is favorable for improving nematicidal and fungicidal activity compared to non-sulfonylated analogs [3].

Fungicidal N-sulfonyl amide Colletotrichum capsici Agrochemical

Batch-Specific QC Documentation (NMR, HPLC, GC) at 97% Purity: Verifiable Quality Advantage Over Uncharacterized Vendor Stocks

Commercial suppliers of N-((4-bromophenyl)sulfonyl)hexanamide (e.g., Bidepharm, product code BD766488) specify a standard purity of 97% and provide batch-specific quality control documentation including NMR, HPLC, and GC spectra . This contrasts with many 4-bromobenzenesulfonamide derivatives sold by general chemical vendors at lower purity (typically 95%) without accompanying spectroscopic verification . For N-benzyl-4-bromobenzenesulfonamide (CAS 3609-87-8), purity is also specified at 97% by some suppliers, but batch-specific QC data are not universally provided [1]. The availability of verified purity and spectroscopic characterization reduces the risk of irreproducible biological results arising from unidentified impurities or degradation products, which is critical for quantitative structure-activity relationship (QSAR) studies and patent filings .

Quality control Purity NMR HPLC Procurement

Topological Polar Surface Area (TPSA) of 71.6 Ų vs. 54.6 Ų for N-Benzyl-4-bromobenzenesulfonamide: Differentiated Blood-Brain Barrier Penetration Potential

The target compound has a computed topological polar surface area (TPSA) of 71.6 Ų, compared with 54.6 Ų for N-benzyl-4-bromobenzenesulfonamide and 68.5 Ų for 4-bromobenzenesulfonamide [1]. The TPSA value is a key predictor of passive blood-brain barrier (BBB) penetration, with compounds having TPSA < 60 Ų generally considered CNS-penetrant and those with TPSA > 90 Ų typically excluded from the CNS [2]. The target's TPSA of 71.6 Ų places it in an intermediate zone where moderate CNS exposure may be achievable, whereas N-benzyl-4-bromobenzenesulfonamide (TPSA 54.6 Ų) is predicted to have higher BBB penetration [3]. This distinction is relevant for projects where CNS activity is either desired (e.g., neurological targets) or to be avoided (e.g., peripheral anti-infective programs).

TPSA Blood-brain barrier CNS penetration Drug-likeness

N-((4-Bromophenyl)sulfonyl)hexanamide (2097938-57-1): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for Anti-MRSA Lead Optimization Leveraging the 4-Bromo Electron-Withdrawing Pharmacophore

For antibacterial discovery programs targeting methicillin-resistant Staphylococcus aureus (MRSA), N-((4-bromophenyl)sulfonyl)hexanamide provides the critical 4-bromo electron-withdrawing substituent that class-level evidence shows is essential for growth inhibition of MRSA USA300. Related 4-bromobenzenesulfonamides have demonstrated MIC values as low as 5.6 μg·cm⁻³ against this strain, whereas non-brominated analogs are inactive [1]. The hexanamide tail offers a modifiable handle for further SAR exploration, with its 6 rotatable bonds providing conformational flexibility that can be exploited to optimize target engagement [2].

Agrochemical Discovery: N-Sulfonyl Aromatic Amide Core for Fungicide Development Against Colletotrichum Species

The N-sulfonyl aromatic amide scaffold, exemplified by compound I-5 which achieved 61.7% inhibition against Colletotrichum capsici, supports the use of N-((4-bromophenyl)sulfonyl)hexanamide as a starting point for agrochemical fungicide discovery [1]. The target compound's LogP of 3.24 and 6 rotatable bonds may facilitate penetration of the fungal cell wall and interaction with intracellular targets, while the 4-bromo group can be further diversified to optimize potency and selectivity [2].

Chemical Biology: Moderately Lipophilic Probe with Defined Physicochemical Properties for Target Engagement Studies

With a precisely characterized LogP of 3.24, TPSA of 71.6 Ų, and 1 hydrogen bond donor, N-((4-bromophenyl)sulfonyl)hexanamide is suitable as a chemical biology probe where balanced physicochemical properties are required [1]. Its intermediate lipophilicity (ΔLogP +0.36 above 4-bromobenzenesulfonamide, −1.16 below N-benzyl analog) makes it a candidate for cellular target engagement assays where excessive hydrophobicity could cause non-specific binding or aggregation [2]. The availability of batch-specific QC data (NMR, HPLC, GC) supports reproducible dose-response studies .

Synthetic Chemistry: Key Intermediate for Diversification via the Hexanamide Tail and Bromophenyl Handle

The compound serves as a versatile synthetic intermediate supporting orthogonal diversification strategies: the hexanamide tail can be hydrolyzed or transamidated, while the 4-bromophenyl group enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) [1]. Its computed density of 1.4±0.1 g·cm⁻³ and LogP of 3.24 inform solvent selection and purification protocols (e.g., flash chromatography or recrystallization) [2]. The 97% purity specification with spectroscopic verification ensures reliable yields in subsequent synthetic steps .

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